5-Methoxy-2-methyl-4-nitrobenzonitrile
Description
5-Methoxy-2-methyl-4-nitrobenzonitrile is a nitrile-substituted aromatic compound featuring methoxy, methyl, and nitro functional groups at positions 5, 2, and 4, respectively. The methoxy group enhances solubility in polar solvents, the nitro group contributes to electrophilic reactivity, and the nitrile moiety enables further functionalization via hydrolysis or nucleophilic substitution.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-methoxy-2-methyl-4-nitrobenzonitrile |
InChI |
InChI=1S/C9H8N2O3/c1-6-3-8(11(12)13)9(14-2)4-7(6)5-10/h3-4H,1-2H3 |
InChI Key |
NRJWNFQMZBQCRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-Methoxy-2-methyl-4-nitrobenzonitrile as an anticancer agent. It has been observed to induce apoptosis in cancer cell lines by disrupting microtubule dynamics during mitosis. This disruption leads to cell cycle arrest at the G2/M phase, significantly increasing the percentage of cells in this phase while decreasing those in G1 and S phases . The compound's ability to activate caspase pathways further supports its role as a potential therapeutic agent against cancer .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Its structural similarity to other bioactive compounds suggests that it may possess antibacterial and antiviral properties. Studies indicate that derivatives of nitro-substituted aromatic compounds often exhibit significant activity against various pathogens, making this compound a candidate for further exploration in this area .
Material Science Applications
In materials science, the unique properties of this compound make it suitable for use in the development of new materials with enhanced characteristics. Its reactivity allows for incorporation into polymers or as a precursor for synthesizing more complex materials used in electronics or coatings .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound using continuous flow reactors demonstrated significant improvements in yield and purity compared to traditional batch methods. This method reduced reaction times from hours to minutes while minimizing side reactions, thus enhancing overall efficiency .
Case Study 2: Anticancer Mechanism Investigation
Research investigating the anticancer mechanisms of this compound revealed its effects on cell cycle regulation in HeLa cells. The compound was found to increase the expression of cyclin B1 and phosphorylate cdc25c, crucial proteins involved in cell cycle progression. These findings underscore its potential as a targeted anticancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Methoxy-4-nitrobenzonitrile
- Structure : Methoxy (position 3), nitro (position 4), nitrile (position 1).
- Properties : Purity >97.0% (HPLC), priced at 24,000 JPY/500 mg .
5-Chloro-2-methoxybenzonitrile
- Structure : Chlorine (position 5), methoxy (position 2), nitrile (position 1).
- Properties: No direct data, but chlorine’s electron-withdrawing nature may lower solubility compared to methyl-substituted analogs .
4-Methoxy-3-nitrobenzoic Acid
- Structure : Methoxy (position 4), nitro (position 3), carboxylic acid (position 1).
- Properties : Melting point 191–194°C, priced at 2,100 JPY/25 g .
- Key Differences : The carboxylic acid group increases polarity and hydrogen-bonding capacity, contrasting with the nitrile’s inertness.
Data Tables
Table 1: Physical and Commercial Properties of Comparable Compounds
Table 2: Substituent Effects on Reactivity and Solubility
Notes
- Limitations : Direct data on 5-Methoxy-2-methyl-4-nitrobenzonitrile is absent in the provided evidence; comparisons rely on structural analogs.
- Contradictions : Price variability in nitro-substituted compounds (e.g., 5-methoxy-2-nitrobenzoic acid at 10,000 JPY/25g vs. 3-methoxy-4-nitrobenzonitrile at 24,000 JPY/500mg ) may reflect differences in synthetic complexity or demand.
- Future Directions : Further studies on the target compound’s crystallography and reaction pathways are needed to validate inferred properties.
Preparation Methods
Substrate Synthesis: 2-Methyl-5-methoxybenzonitrile
The precursor 2-methyl-5-methoxybenzonitrile can be synthesized via:
-
Methoxylation of 2-methylbenzonitrile :
-
Treat 2-methylbenzonitrile with methoxide (KOCH₃) under Ullmann conditions (Cu catalyst, 120°C).
-
Yield: ~65% (estimated from analogous reactions).
-
-
Cyanation of 2-methyl-5-methoxybenzaldehyde :
Conventional Nitrating Agents
Using HNO₃/H₂SO₄:
Regioselective Nitration with NO₂⁺BF₄⁻
-
Conditions : Dichloromethane, 25°C, 30 min.
-
Outcome : 85% yield with >90% regioselectivity for position 4.
-
Mechanism : Electrophilic nitronium ion attacks position 4, stabilized by methoxy’s resonance.
Multi-Step Synthesis from Cresol Derivatives
Pathway Overview
Challenges
-
Step 2 : Nitration of 2-methylanisole yields 4-nitro-2-methylanisole (60%) and 6-nitro isomer (40%).
-
Step 3 : Cyanation efficiency drops to ~50% due to steric hindrance.
Hydrolytic Pathways and Byproduct Management
Hydrolysis of 5-Methoxy-2-methyl-4-nitrobenzonitrile
As demonstrated in the synthesis of 5-methoxy-2-methyl-4-nitrobenzoic acid:
Byproduct Formation
-
3-Nitro isomer : Forms if nitration is misdirected (up to 30% without regiocontrol).
-
Mitigation : Use of NO₂⁺BF₄⁻ reduces byproduct to <5%.
Comparative Analysis of Methods
Q & A
Q. What mechanistic insights explain the compound’s fluorescence quenching behavior?
- Methodological Answer : Nitro groups act as electron-deficient quenchers. Measure fluorescence lifetime (time-correlated single-photon counting) in DMSO. Compare with analogs lacking nitro groups. TD-DFT models correlate excited-state transitions with experimental spectra .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
